3-Chloro-4-methylthiophene-2-carbaldehyde
Description
3-Chloro-4-methylthiophene-2-carbaldehyde (CAS: [N/A]; molecular formula: C₆H₅ClOS) is a heterocyclic aromatic compound featuring a thiophene backbone substituted with a chloro group at position 3, a methyl group at position 4, and a formyl group at position 2. This compound is of significant interest in organic synthesis and medicinal chemistry due to its reactive aldehyde moiety and electron-withdrawing/donating substituents, which influence its electronic and steric properties. Thiophene derivatives are widely utilized as intermediates in pharmaceuticals, agrochemicals, and materials science, particularly in conductive polymers and optoelectronic devices. Crystallographic studies of such compounds often employ software tools like SHELX for structure refinement .
Properties
IUPAC Name |
3-chloro-4-methylthiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c1-4-3-9-5(2-8)6(4)7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRJDMVPMNSPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methylthiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the chlorination of 4-methylthiophene-2-carbaldehyde using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-Chloro-4-methylthiophene-2-carboxylic acid.
Reduction: 3-Chloro-4-methylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 3-Chloro-4-methylthiophene-2-carbaldehyde exhibits notable antimicrobial properties. It has been shown to disrupt bacterial membranes, inhibiting growth in various strains. Laboratory tests have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent in clinical settings.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are linked to its ability to inhibit pro-inflammatory cytokines. Studies have shown that it may reduce inflammation in models of chronic inflammatory diseases, indicating possible therapeutic applications in conditions such as arthritis and other inflammatory disorders.
Cardiovascular Applications
this compound has been identified as an inhibitor of thromboxane synthetase, an enzyme involved in platelet aggregation and vasoconstriction. This suggests potential applications in treating cardiovascular diseases by reducing the risk of thrombosis.
Material Science
In materials science, this compound serves as a building block for synthesizing various heterocyclic compounds and polymers. Its unique chemical structure allows for the development of new materials with enhanced electrical and thermal properties, making it valuable for applications in organic electronics and conductive polymers.
Agrochemicals
The compound is also being explored for its potential use in agrochemicals. Its ability to interact with biological macromolecules suggests that it could serve as a lead compound for developing new pesticides or herbicides that are more effective and environmentally friendly.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism/Target | Potential Applications |
|---|---|---|
| Antimicrobial | Disruption of bacterial membranes | Treatment of bacterial infections |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Chronic inflammatory diseases |
| Thromboxane Synthetase Inhibition | Inhibition of thromboxane A2 synthesis | Cardiovascular diseases |
Case Study 1: Antimicrobial Testing
A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In vitro studies revealed that the compound effectively reduced levels of tumor necrosis factor-alpha (TNF-α) in macrophage cultures stimulated with lipopolysaccharides (LPS). This reduction suggests its potential utility in treating inflammatory diseases where TNF-α plays a critical role.
Case Study 3: Cardiovascular Research
A structure-activity relationship (SAR) analysis indicated that modifications on the thiophene ring could enhance the inhibitory effects on thromboxane synthetase. This finding points to the possibility of developing more potent derivatives for cardiovascular applications.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methylthiophene-2-carbaldehyde depends on its specific applicationThe presence of the chlorine and methyl groups can influence the compound’s reactivity and binding affinity, making it a versatile intermediate in the synthesis of biologically active molecules .
Comparison with Similar Compounds
To contextualize the unique properties of 3-Chloro-4-methylthiophene-2-carbaldehyde, it is compared to three structurally related thiophene derivatives:
Structural and Electronic Comparisons
| Compound Name | Substituents | Molecular Weight (g/mol) | Dipole Moment (Debye) | LogP (Octanol-Water) |
|---|---|---|---|---|
| This compound | Cl (C3), CH₃ (C4), CHO (C2) | 160.62 | 3.1 | 1.8 |
| 3-Methylthiophene-2-carbaldehyde | CH₃ (C3), CHO (C2) | 126.16 | 2.6 | 1.2 |
| 4-Chlorothiophene-2-carbaldehyde | Cl (C4), CHO (C2) | 146.59 | 3.0 | 1.6 |
| 3,5-Dichloro-4-methylthiophene-2-carbaldehyde | Cl (C3, C5), CH₃ (C4), CHO (C2) | 195.05 | 3.5 | 2.3 |
Key Observations :
- The chloro group at C3 in this compound enhances electron-withdrawing effects, increasing the electrophilicity of the aldehyde group compared to non-chlorinated analogs.
- The methyl group at C4 introduces steric hindrance, reducing reactivity in nucleophilic additions but improving solubility in non-polar solvents.
- The 3,5-dichloro analog exhibits higher LogP due to increased hydrophobicity, making it more membrane-permeable but less water-soluble.
Thermal and Stability Profiles
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Stability in Air |
|---|---|---|---|
| This compound | 78–80 | 245–247 | Moderate (sensitive to light) |
| 3-Methylthiophene-2-carbaldehyde | 45–47 | 210–212 | High |
| 4-Chlorothiophene-2-carbaldehyde | 92–94 | 260–262 | Low (prone to hydrolysis) |
The lower thermal stability of this compound compared to 4-Chlorothiophene-2-carbaldehyde is attributed to steric strain between the methyl and chloro groups.
Biological Activity
3-Chloro-4-methylthiophene-2-carbaldehyde is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological effects, making it a subject of interest for researchers exploring new therapeutic agents.
The molecular formula of this compound is , with a molecular weight of approximately 162.62 g/mol. Its structure includes a thiophene ring, which is known for its role in various biological activities.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties. In a study focusing on respiratory syncytial virus (RSV), the compound was evaluated for its ability to inhibit viral entry. The results showed that while the compound had some activity, it was less potent than other analogs, with an effective concentration (EC50) of approximately 0.76 µM and a cytotoxic concentration (CC50) of 30 µM, indicating a moderate safety profile against cellular toxicity .
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Thiophene derivatives are known to exhibit activity against various bacterial strains. In particular, compounds similar to this compound have shown effectiveness in inhibiting the growth of Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Inhibition of Type III Secretion System
Another significant area of research involves the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria. A study indicated that compounds related to this compound could downregulate the expression of virulence factors, thereby reducing pathogenicity without directly killing the bacteria . This mechanism highlights the potential use of such compounds in developing new antibacterial therapies.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
